molecular formula C21H22N4O4 B2843766 4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 683797-54-8

4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2843766
CAS No.: 683797-54-8
M. Wt: 394.431
InChI Key: ODGMARWNKCDOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one , often referred to as a quinoline derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N4O3C_{17}H_{20}N_{4}O_{3}, with a molecular weight of 328.37 g/mol. The structure features a quinoline core substituted with a nitro group and a morpholinoethyl amino side chain, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Using a cyclization reaction involving an appropriate aniline and a carbonyl compound.
  • Nitro Substitution : Introducing the nitro group via electrophilic aromatic substitution.
  • Morpholinoethyl Group Addition : Employing reductive amination or similar methods to attach the morpholinoethyl group.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent. For instance, studies have reported that modifications to the quinoline structure can enhance activity against resistant strains of bacteria.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. A related study on structurally similar compounds demonstrated that modifications at specific positions on the quinoline ring can lead to enhanced antiplasmodial activity against Plasmodium falciparum. The introduction of electron-withdrawing groups, such as nitro groups, has been associated with increased potency (EC50 values in the low nanomolar range) .

Anticancer Potential

Emerging evidence suggests that quinoline derivatives may also possess anticancer properties. The compound is hypothesized to inhibit key signaling pathways involved in cancer progression, such as the phosphatidylinositol 3-kinase (PI3K) pathway. In vitro studies have indicated that certain modifications can lead to selective cytotoxicity against cancer cell lines while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Nitro Group Positioning : The position and nature of substituents on the quinoline ring affect both potency and selectivity.
  • Morpholinoethyl Side Chain : Variations in the length and composition of the side chain can enhance solubility and bioavailability, impacting overall efficacy.

Data Table: Structure-Activity Relationship Summary

Compound VariantSubstituentEC50 (nM)Activity Type
Base CompoundNoneN/AReference
Compound A-NO2 (C3)21.0Antimalarial
Compound B-Cl (C4)10.9Antimicrobial
Compound CMorpholino<5Anticancer

Case Studies

  • Antimicrobial Efficacy : A study involving various quinoline derivatives demonstrated that structural modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Antimalarial Studies : In vivo studies using murine models showed promising results for related compounds in treating malaria, with effective clearance rates of parasites observed in treated subjects without significant toxicity .
  • Cancer Cell Line Testing : Preliminary tests on human cancer cell lines indicated that certain derivatives of this compound could induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

4-(2-morpholin-4-ylethylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-21-20(25(27)28)19(22-10-11-23-12-14-29-15-13-23)17-8-4-5-9-18(17)24(21)16-6-2-1-3-7-16/h1-9,22H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMARWNKCDOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.